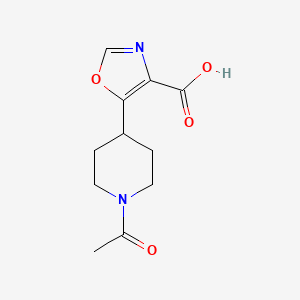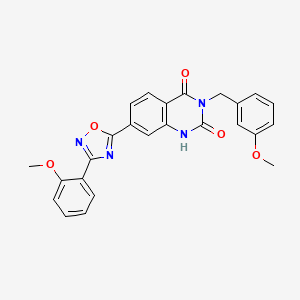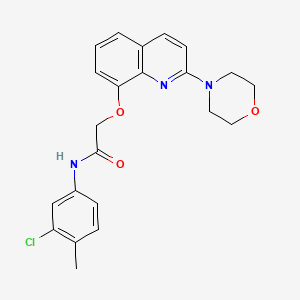
2-Bromo-1-(chloromethyl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(chloromethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-3-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination of 1-(chloromethyl)-3-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-Bromo-1-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of partially or fully dehalogenated products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogen atoms.
Oxidation: Products include benzoic acid derivatives with carboxyl groups replacing the halogen atoms.
Reduction: Products include partially or fully dehalogenated benzene derivatives.
科学研究应用
2-Bromo-1-(chloromethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Biological Studies: The compound is used in biochemical research to study the interactions of halogenated aromatic compounds with biological macromolecules.
作用机制
The mechanism of action of 2-Bromo-1-(chloromethyl)-3-fluorobenzene depends on the specific context in which it is used. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new covalent bonds. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of biological activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(chloromethyl)-4-fluorobenzene
- 2-Bromo-1-(chloromethyl)-2-fluorobenzene
- 2-Bromo-1-(chloromethyl)-5-fluorobenzene
Uniqueness
2-Bromo-1-(chloromethyl)-3-fluorobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and interactions with other molecules. The presence of bromine, chlorine, and fluorine atoms in distinct positions allows for selective functionalization and modification, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
2-bromo-1-(chloromethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNNNKFAVRPOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2793691.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2793694.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)




![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)
![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)
![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2793711.png)
